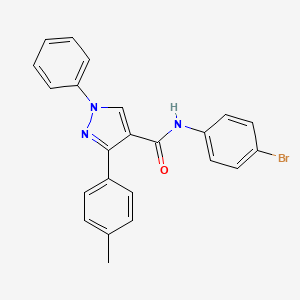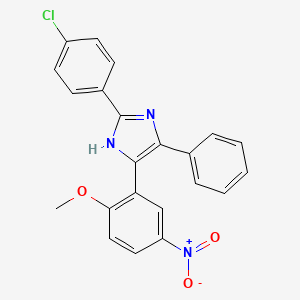![molecular formula C17H13F3N2O2S B3710790 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B3710790.png)
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Vue d'ensemble
Description
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a chemical compound with the molecular formula C17H13F3N2O2S. It has an average mass of 366.358 Da and a monoisotopic mass of 366.064972 Da . This compound is known for its unique structure, which includes a benzoxazole ring and a trifluoromethylphenyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the benzoxazole ring.
Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of Propanamide: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Benzoxazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 3-(1,3-Benzoxazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]butanamide
- 3-(1,3-Benzoxazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pentanamide
Uniqueness
Compared to similar compounds, 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and material science .
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)11-5-1-2-6-12(11)21-15(23)9-10-25-16-22-13-7-3-4-8-14(13)24-16/h1-8H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGZMTVYDPVCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-BENZYLPIPERIDIN-4-YL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3710716.png)

![N-benzyl-2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B3710718.png)
![{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE](/img/structure/B3710725.png)
![4-methoxy-3-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B3710731.png)
![2,4-dichloro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3710734.png)
![4-{2,5-dimethyl-3-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3710739.png)
![(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3710741.png)

![bis[2-(methoxycarbonyl)phenyl] isophthalate](/img/structure/B3710747.png)
![(2-CHLOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3710754.png)
![N-(4-{[4-(4-pyridylmethyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B3710762.png)
![Methyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3710771.png)
![4-(4-methoxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3710784.png)
